Enhanced Substrate/Inhibitor Selectivity via pBrF
In a comparative study using murine dihydrofolate reductase (mDHFR), replacement of a key active-site phenylalanine residue with p-bromophenylalanine (pBrF) selectively enhanced the binding affinity ratio for the substrate dihydrofolate over the inhibitor methotrexate by 4.0-fold relative to wild-type [1]. This contrasts with the alternative substitution of L-2-naphthylalanine (2Nal), which yielded a 5.8-fold enhancement but with a concomitant moderate decrease in catalytic efficiency, whereas the pBrF variant maintained catalytic efficiency comparable to the wild-type enzyme [1].
| Evidence Dimension | Substrate/Inhibitor Binding Affinity Ratio (Kₘ_substrate/Kᵢ_inhibitor relative to wild-type) |
|---|---|
| Target Compound Data | 4.0-fold enhancement in binding affinity ratio for substrate over inhibitor |
| Comparator Or Baseline | Wild-type phenylalanine (fold change = 1.0); L-2-naphthylalanine (5.8-fold enhancement) |
| Quantified Difference | pBrF provides a 4.0-fold improvement in binding selectivity compared to native Phe, while preserving wild-type-level catalytic efficiency (k_cat/Kₘ ≈ 100% of wild-type) |
| Conditions | Murine dihydrofolate reductase (mDHFR) enzyme variant containing pBrF at position 31; assayed with dihydrofolate substrate and methotrexate inhibitor; kinetic measurements at 25°C in 100 mM Tris-HCl, pH 7.5 |
Why This Matters
This quantitative selectivity advantage enables the rational design of enzymes with reduced inhibitor susceptibility without compromising catalytic throughput, a dual property not achieved by other tested non-natural amino acid substitutions.
- [1] Zheng S, Kwon I. Controlling enzyme inhibition using an expanded set of genetically encoded amino acids. Biotechnol Bioeng. 2013;110(9):2361-2370. doi:10.1002/bit.24904. View Source
